molecular formula C18H15NO3 B12356292 5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one

5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one

Cat. No.: B12356292
M. Wt: 293.3 g/mol
InChI Key: XMPJMSHIODNXFY-WMCAAGNKSA-N
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Description

5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one is a complex organic compound with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol . This compound is known for its unique structure, which includes an oxirane ring and a quinolinone core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one typically involves the reaction of 8-benzyloxy-5-[®-(2-bromo-1-hydroxyethyl)]-carbostyril with potassium carbonate in acetone and water . The reaction mixture is heated to reflux, and the resulting product is purified through a series of filtration and solvent extraction steps. The final product is obtained by crystallization from methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions.

    Reduction: The quinolinone core can be reduced under specific conditions.

    Substitution: The phenylmethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring may yield diols, while reduction of the quinolinone core can produce tetrahydroquinoline derivatives.

Scientific Research Applications

5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various biochemical assays and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one is unique due to its combination of an oxirane ring and a quinolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one

InChI

InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,14,16H,10-11H2/t14?,16-/m0/s1

InChI Key

XMPJMSHIODNXFY-WMCAAGNKSA-N

Isomeric SMILES

C1[C@H](O1)C2=CC=C(C3=NC(=O)C=CC23)OCC4=CC=CC=C4

Canonical SMILES

C1C(O1)C2=CC=C(C3=NC(=O)C=CC23)OCC4=CC=CC=C4

Origin of Product

United States

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